2-phenoxy-N-phenylpropanamide
Overview
Description
2-phenoxy-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group and a phenyl group attached to a propanamide backbone
Mechanism of Action
Target of Action
The primary target of 2-phenoxy-N-phenylpropanamide is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme is crucial in the biosynthesis of guanine nucleotides and plays a key role in the proliferation of cells .
Mode of Action
This compound interacts with its target, IMPDH, by inhibiting its activity . This inhibition disrupts the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides .
Biochemical Pathways
The inhibition of IMPDH by this compound affects the purine biosynthesis pathway . This disruption leads to a decrease in the production of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other cellular functions .
Pharmacokinetics
Similar compounds are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of nucleotide synthesis. By inhibiting IMPDH, this compound reduces the availability of guanine nucleotides, potentially affecting various cellular processes that rely on these molecules .
Biochemical Analysis
Biochemical Properties
Phenylpropanoids, including 2-Phenoxy-N-phenylpropanamide, play a crucial role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules. The phenylpropanoid pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Cellular Effects
Phenylpropanoids are known to have an array of important functions including plant defense and structural support .
Molecular Mechanism
It is known that phenylpropanoids can have a wide range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-phenylpropanamide typically involves the amidation of phenoxypropionic acid with aniline derivatives. One common method involves the use of a biodegradable catalyst, such as CAL-B (Candida antarctica lipase B), to facilitate the direct amidation reaction. The reaction is carried out in heptane at 80°C for 72 hours, resulting in moderate to excellent yields of the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. The process may also include steps for purification and isolation of the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxybenzoic acid derivatives, while reduction can produce phenoxypropylamine derivatives.
Scientific Research Applications
2-phenoxy-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide: Similar in structure but with an acetamide backbone.
Phenylacetamide: Contains a phenyl group attached to an acetamide backbone.
Phenoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.
Uniqueness
2-phenoxy-N-phenylpropanamide is unique due to the presence of both phenoxy and phenyl groups attached to a propanamide backbone. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-phenoxy-N-phenylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h2-12H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWNEBUCCLAFBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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